CB1 Receptor Activation: Binary Difference Between ω-6 DPA Ethanolamide and ω-3 DPA Ethanolamide
In rapid-response functional assays of human CB1 receptors, the ω-6 docosapentaenoyl ethanolamide derivative (target compound) activates CB1 receptors, whereas the ω-3 docosapentaenoyl derivative (N-(2-hydroxyethyl)-7Z,10Z,13Z,16Z,19Z-docosapentaenamide) fails to activate CB1 receptors [1]. This represents a qualitative difference in receptor engagement that cannot be inferred from structural similarity alone.
| Evidence Dimension | CB1 receptor activation (functional assay) |
|---|---|
| Target Compound Data | Activates CB1 receptor |
| Comparator Or Baseline | n-3 docosapentaenoyl ethanolamide (CAS: 351317-23-2) — No activation |
| Quantified Difference | Binary: activation vs. no activation |
| Conditions | Human recombinant CB1 receptor expressed in rapid-response functional assay system |
Why This Matters
This binary receptor activation difference precludes the use of the n-3 analog as a substitute in any experimental system requiring CB1 engagement.
- [1] Alharthi N, Christensen P, Hourani W, Ortori C, Barrett DA, Bennett AJ, Chapman V, Alexander SPH. n-3 polyunsaturated N-acylethanolamines are CB2 cannabinoid receptor-preferring endocannabinoids. Biochim Biophys Acta Mol Cell Biol Lipids. 2018 Nov;1863(11):1433-1440. doi: 10.1016/j.bbalip.2018.08.003. View Source
